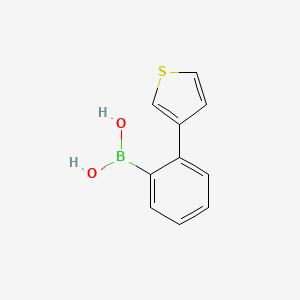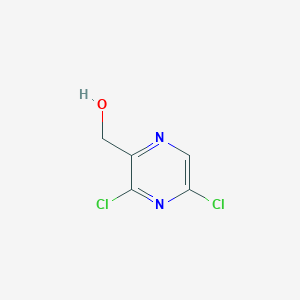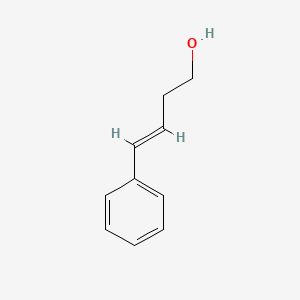
3-Buten-1-ol, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with crotonaldehyde, followed by hydrolysis to obtain the compound.
Industrial Production Methods
Industrial production of 3-Buten-1-ol, 4-phenyl-, (3E)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process. Additionally, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Phenylbutanal or phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: 4-Phenyl-3-buten-1-chloride or 4-Phenyl-3-buten-1-amine.
Scientific Research Applications
3-Buten-1-ol, 4-phenyl-, (3E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-ol: Similar structure but with the hydroxyl group on a different carbon.
3-Buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
3-Buten-1-ol, 4-phenyl-, (3E)- is unique due to the combination of the phenyl group and the E-configuration of the double bond. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
770-36-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |
InChI Key |
IAHCIRBKFCOPEE-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
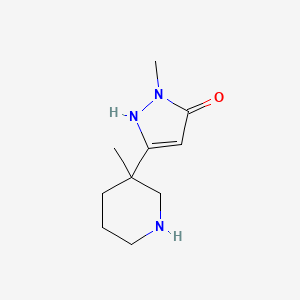
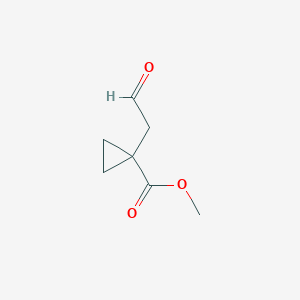
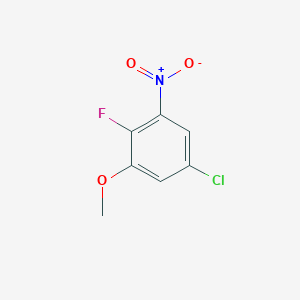
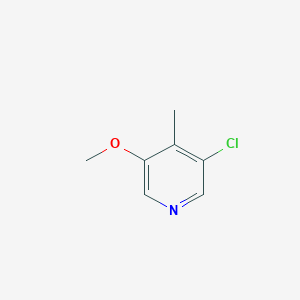

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
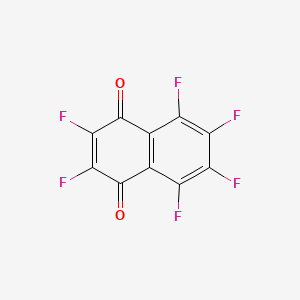
![1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
